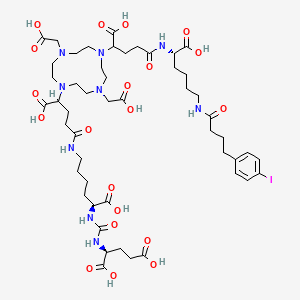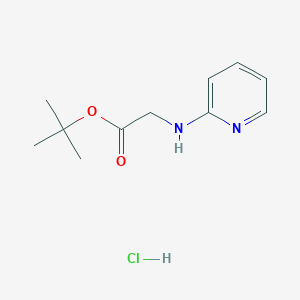
2,6-Dibromo-4-(trifluoromethyl)phenyl isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-4-(trifluoromethyl)phenyl isothiocyanate is an organic compound with the molecular formula C8H2Br2F3NS It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with bromine atoms at the 2 and 6 positions and a trifluoromethyl group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(trifluoromethyl)phenyl isothiocyanate typically involves the reaction of 2,6-dibromo-4-(trifluoromethyl)aniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the isothiocyanate group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dibromo-4-(trifluoromethyl)phenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of polar solvents and mild heating.
Addition Reactions: Reagents include primary and secondary amines, alcohols, and thiols. Conditions often involve room temperature or slight heating in the presence of a base.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction are less commonly reported but may involve standard oxidizing and reducing agents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include substituted phenyl isothiocyanates.
Addition Products: Products include thioureas, ureas, and other addition compounds formed by the reaction of the isothiocyanate group with nucleophiles.
Wissenschaftliche Forschungsanwendungen
2,6-Dibromo-4-(trifluoromethyl)phenyl isothiocyanate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,6-Dibromo-4-(trifluoromethyl)phenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids, leading to potential biological effects. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)phenyl isothiocyanate: Similar structure but lacks the bromine substitutions.
2,6-Dibromo-4-(trifluoromethyl)phenylboronic acid: Similar substitution pattern but with a boronic acid group instead of an isothiocyanate group.
Uniqueness
2,6-Dibromo-4-(trifluoromethyl)phenyl isothiocyanate is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical reactivity and properties. This combination of substituents makes it a valuable compound for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C8H2Br2F3NS |
|---|---|
Molekulargewicht |
360.98 g/mol |
IUPAC-Name |
1,3-dibromo-2-isothiocyanato-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2Br2F3NS/c9-5-1-4(8(11,12)13)2-6(10)7(5)14-3-15/h1-2H |
InChI-Schlüssel |
PRTDGKRBLACVJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)N=C=S)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Sodium thieno[3,2-C]pyridine-4-carboxylate](/img/structure/B13905822.png)
